molecular formula C37H44N2O14 B12066682 tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate

tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate

Cat. No.: B12066682
M. Wt: 740.7 g/mol
InChI Key: MBKMYXJEPNRNOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate is a complex organic compound that features a tert-butyl ester, a fluorenylmethoxycarbonyl (Fmoc) group, and a protected amino acid. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.

    Esterification: The carboxyl group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride to protect them during subsequent reactions.

Industrial production methods often involve automated peptide synthesizers that can handle the complex sequence of reactions required to produce this compound .

Chemical Reactions Analysis

Tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The protected amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include piperidine for deprotection, hydrochloric acid or sodium hydroxide for hydrolysis, and various electrophiles for substitution reactions .

Scientific Research Applications

Tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate is widely used in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Bioconjugation: The compound can be used to link peptides to other molecules, such as fluorescent dyes or drugs, for various biological applications.

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids, such as:

    Fmoc-Lys-OtBu: Fmoc-protected lysine with a tert-butyl ester.

    Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl ester.

    Fmoc-Glu(OtBu)-OH: Fmoc-protected glutamic acid with a tert-butyl ester.

These compounds share the Fmoc protection strategy but differ in the amino acid side chains, which confer different reactivity and properties. Tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate is unique due to its specific structure and the presence of multiple protective groups .

Properties

Molecular Formula

C37H44N2O14

Molecular Weight

740.7 g/mol

IUPAC Name

tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)

InChI Key

MBKMYXJEPNRNOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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